molecular formula C21H20ClN3O5S B12479513 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12479513
M. Wt: 461.9 g/mol
InChI Key: JKJLZFHVIQYLND-UHFFFAOYSA-N
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Description

This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, a methoxyphenyl sulfonamide group, and a pyridin-2-ylmethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to form the phenoxy intermediate.

    Reduction and Substitution: The nitro group in the intermediate is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. This is followed by the substitution of the amine group with a chloro group using thionyl chloride (SOCl2).

    Coupling with Pyridin-2-ylmethyl Acetamide: The final step involves the coupling of the chloro-substituted phenoxy intermediate with pyridin-2-ylmethyl acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a hydroxyl-substituted derivative.

    Reduction: Formation of a hydrogen-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: A precursor in the synthesis of the target compound.

    4-methoxybenzenesulfonyl chloride: Another precursor used in the synthesis.

    Pyridin-2-ylmethyl acetamide: A related compound with similar structural features.

Uniqueness

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClN3O5S/c1-29-17-7-5-15(6-8-17)25-31(27,28)18-9-10-20(19(22)12-18)30-14-21(26)24-13-16-4-2-3-11-23-16/h2-12,25H,13-14H2,1H3,(H,24,26)

InChI Key

JKJLZFHVIQYLND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)Cl

Origin of Product

United States

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